(2-Fluoro-4-nitrophenoxy)acetic acid
Description
Contextualization within Phenoxyacetic Acid Derivatives and Fluorinated Aromatic Compounds
The phenoxyacetic acid moiety is a foundational structure in numerous biologically active compounds. jetir.org As a class, phenoxyacetic acid derivatives are recognized for their wide-ranging pharmacological activities and are central to various drugs, including anti-inflammatory agents, antihypertensives, and antibacterials. jetir.org The versatility and relative ease of synthesis for this scaffold make it a common starting point for the development of new therapeutic agents. jetir.org Research has explored these derivatives as potential treatments for conditions like type 2 diabetes, where they have been investigated as free fatty acid receptor 1 (FFA1) agonists. nih.govresearchgate.net
Concurrently, the incorporation of fluorine into organic molecules is a well-established strategy in modern drug design and materials science. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability and resistance to oxidative stress of a compound. nih.gov The presence of fluorine can also significantly alter a molecule's lipophilicity, bioavailability, and binding affinity to biological targets. Fluorinated aromatic compounds are therefore a critical area of research for developing new pharmaceuticals and agrochemicals with improved efficacy and performance profiles. nih.gov
Table 1: Properties of Core Chemical Scaffolds
| Scaffold Type | General Characteristics & Significance |
|---|---|
| Phenoxyacetic Acid Derivatives | Central structural part in many drug classes (antibacterial, anti-inflammatory, etc.); versatile and easy to synthesize. jetir.orgatomfair.com |
| Fluorinated Aromatic Compounds | Increased metabolic stability due to strong C-F bond; modified lipophilicity and bioavailability; common in modern pharmaceuticals. nih.gov |
| Nitroaromatic Compounds | Possess strong electron-withdrawing properties; exhibit a wide spectrum of biological activities (antimicrobial, antiparasitic); can act as pharmacophores. nih.govresearchgate.net |
Chemical Significance of Fluoro and Nitro Substituents in Aromatic Systems
The functional properties of (2-Fluoro-4-nitrophenoxy)acetic acid are heavily influenced by the electronic effects of its fluoro and nitro substituents on the aromatic ring. The nitro group (NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. wikipedia.org Its presence deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. In a biological context, the nitro group is a recognized pharmacophore and can be considered a toxicophore. researchgate.net It can trigger redox reactions within cells, a mechanism underlying the antimicrobial and antiparasitic activity of many nitro compounds. nih.govresearchgate.net The group's effect on the polarity and electronic properties of a molecule can also enhance interactions with amino acid residues in proteins. researchgate.net
The fluorine atom, while also electronegative, has a more nuanced influence. Its small size allows it to replace hydrogen without significant steric hindrance, while its high electronegativity can modulate the acidity of nearby functional groups and influence molecular conformation. The strength of the carbon-fluorine bond enhances the molecule's stability against metabolic degradation. nih.gov In drug design, this "fluorine effect" is strategically used to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.
Overview of Key Research Areas Pertaining to Structurally Related Scaffolds
While specific research on this compound is not extensively documented in publicly available literature, the investigation of structurally similar compounds provides insight into its potential applications. The core scaffold of substituted phenoxyacetic acids is a recurring motif in several areas of therapeutic research.
One prominent area is the development of novel antitubercular agents. A study focused on synthesizing a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives identified them as having potent or moderate activity against M. tuberculosis H₃₇Rv. mdpi.com This research highlights the potential of the fluoronitrophenoxy acetamide (B32628) scaffold in the search for more affordable and effective treatments for tuberculosis. mdpi.com
Another significant field is the treatment of metabolic disorders. Phenoxyacetic acid derivatives have been identified as a promising class of agonists for the free fatty acid receptor 1 (FFA1), which is a target for treating type 2 diabetes. nih.govresearchgate.net Agonism of this receptor can amplify glucose-stimulated insulin (B600854) secretion, and research in this area aims to develop drug candidates with good efficacy and favorable pharmacokinetic profiles. researchgate.net
Furthermore, the broader class of phenoxyacetic acid derivatives has been extensively studied for general antimicrobial properties. Various analogues, including those with halogen substitutions, have demonstrated antibacterial and antifungal activities. jetir.org The diverse biological activities reported for nitro-containing compounds, ranging from antibacterial to anti-inflammatory, further suggest that molecules combining these functional groups are of significant interest in medicinal chemistry. nih.gov
Table 2: Key Research Areas for Structurally Related Phenoxyacetic Acid Scaffolds
| Research Area | Therapeutic Target/Application | Example Scaffold |
|---|---|---|
| Antitubercular Agents | Treatment of infections caused by M. tuberculosis. mdpi.com | 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide. mdpi.com |
| Antidiabetic Agents | Agonists of Free Fatty Acid Receptor 1 (FFA1) for Type 2 Diabetes. nih.govresearchgate.net | General Phenoxyacetic acid derivatives. nih.gov |
| Antimicrobial Agents | General antibacterial and antifungal applications. jetir.org | Halogenated phenoxy hydrazide analogs. jetir.org |
Structure
3D Structure
Properties
CAS No. |
399-45-1 |
|---|---|
Molecular Formula |
C8H6FNO5 |
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2-(2-fluoro-4-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6FNO5/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
GTFPUPQBBURCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for (2-Fluoro-4-nitrophenoxy)acetic acid
The creation of the ether linkage in this compound is a key synthetic challenge, with the Williamson ether synthesis being a principal, though sometimes problematic, approach.
The Williamson ether synthesis is a well-established method for preparing ethers, typically involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this involves the reaction of 2-fluoro-4-nitrophenol (B1220534) with an acetic acid derivative, such as chloroacetic acid.
The general reaction proceeds via an S\textsubscript{N}2 mechanism, where the phenoxide ion, generated by deprotonating 2-fluoro-4-nitrophenol with a base, acts as a nucleophile attacking the electrophilic carbon of the alkyl halide. wikipedia.orgmiracosta.edu
Reaction Conditions:
Base: A strong base is required to deprotonate the phenolic hydroxyl group. Common choices include sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). miracosta.edugordon.edu
Solvent: Solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used. byjus.com
Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50-100 °C. wikipedia.orgbyjus.com
Duration: Reaction times can vary from 1 to 8 hours. wikipedia.orgbyjus.com
Yield Optimization and Challenges: A significant challenge in the synthesis of this compound via this method is the potential for side reactions. The presence of a fluorine atom ortho to a strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution. Under the basic conditions required for the Williamson ether synthesis, the fluoride (B91410) can be displaced by a hydroxide ion (hydrolysis), leading to the formation of 2-hydroxy-4-nitrophenoxyacetic acid. This side reaction can significantly lower the yield of the desired product. mdpi.com
One study noted that the standard Williamson reaction conditions did not proceed to completion for this specific substrate, resulting in a very low yield of this compound after a difficult chromatographic workup. mdpi.com Optimization strategies could involve the use of milder bases, phase-transfer catalysis to minimize the concentration of hydroxide ions in the organic phase, or careful control of reaction temperature and time.
| Parameter | Typical Range/Condition | Reference |
|---|---|---|
| Temperature | 50 - 100 °C | wikipedia.orgbyjus.com |
| Reaction Time | 1 - 8 hours | wikipedia.orgbyjus.com |
| Solvents | Acetonitrile, N,N-dimethylformamide | byjus.com |
| Bases | NaOH, KOH, Carbonate bases | gordon.edubyjus.com |
Given the challenges with the Williamson ether synthesis, alternative routes are often considered. One such strategy involves a nucleophilic aromatic substitution (S\textsubscript{N}Ar) reaction using a different set of precursors. For instance, reacting 1,2-difluoro-4-nitrobenzene with a protected form of glycolic acid, such as a glycolate (B3277807) salt, could be a viable alternative. In this scenario, the more activated fluorine atom at the 2-position (ortho to the nitro group) would be selectively displaced by the oxygen nucleophile. Subsequent hydrolysis of the protecting group would yield the final carboxylic acid. This approach avoids the strongly basic conditions that can lead to hydrolysis of the second fluorine atom.
Another potential strategy involves building the molecule from a precursor like 2,4,5-trifluoronitrobenzene. Condensation with diethyl malonate, followed by hydrolysis, decarboxylation, and subsequent reactions, represents a multi-step but potentially higher-yielding pathway to related phenylacetic acids. google.com This highlights the possibility of forming the acetic acid side chain through malonic ester synthesis on a pre-functionalized aromatic ring.
Functional Group Transformations and Reactivity
The structure of this compound offers multiple avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.
The carboxylic acid group is readily converted into esters and amides, which are common transformations in the synthesis of biologically active compounds.
Esterification: The Fischer-Speier esterification is a standard method for converting carboxylic acids to esters. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H\textsubscript{2}SO\textsubscript{4}) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and yields can be maximized by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com
Amidation: Amide formation typically requires activating the carboxylic acid, as direct reaction with an amine is generally slow. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.comnih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by an amine to form the amide bond. This strategy was successfully employed to synthesize a series of N-phenylacetamide derivatives of this compound for evaluation as potential antitubercular agents. mdpi.com
| Amine Reactant | Product | Total Yield (Two Steps) | Reference |
|---|---|---|---|
| 2-Nitroaniline | 2-(3-Fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | 39.2% | mdpi.com |
| 4-(Trifluoromethyl)aniline | 2-(3-Fluoro-4-nitrophenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide | 36.1% | mdpi.com |
| 2-Aminobenzonitrile | N-(2-Cyanophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | 31.1% | mdpi.com |
The aromatic nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is crucial as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group, fundamentally altering the reactivity of the aromatic ring. masterorganicchemistry.com
Several methods are available for the reduction of aromatic nitro compounds: wikipedia.orgcommonorganicchemistry.com
Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com It is highly efficient for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Metal-Acid Systems: The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) is a classic and effective method for nitro group reduction. masterorganicchemistry.comscispace.com Tin(II) chloride (SnCl\textsubscript{2}) provides a mild way to achieve this transformation, often in the presence of other reducible groups. commonorganicchemistry.com
Sulfide (B99878) Reagents: Sodium sulfide (Na\textsubscript{2}S) or sodium hydrosulfite can also be used, and they sometimes offer selectivity in molecules with multiple nitro groups. wikipedia.org
The resulting product, (4-Amino-2-fluorophenoxy)acetic acid, is a key intermediate for synthesizing various heterocyclic compounds and other complex molecules. The amino group can then undergo a wide range of reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation, and alkylation.
| Reagent/System | Conditions | Notes | Reference |
|---|---|---|---|
| H₂, Pd/C | Hydrogen gas, Palladium on carbon catalyst | Commonly used, high efficiency. | commonorganicchemistry.com |
| H₂, Raney Nickel | Hydrogen gas, Raney Nickel catalyst | Effective, can be used to avoid dehalogenation. | commonorganicchemistry.com |
| Fe / Acid (e.g., HCl, Acetic Acid) | Iron metal in acidic media | Classic, mild, and cost-effective method. | masterorganicchemistry.comgoogle.com |
| SnCl₂ | Tin(II) chloride | Mild method, good for chemoselectivity. | commonorganicchemistry.com |
| Zn / Acid (e.g., Acetic Acid) | Zinc metal in acidic media | Mild method, tolerant of other reducible groups. | commonorganicchemistry.com |
The fluorine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (S\textsubscript{N}Ar). This is because the strongly electron-withdrawing nitro group is located in the para position relative to the fluorine. masterorganicchemistry.comlibretexts.orgopenstax.org Electron-withdrawing groups, especially at the ortho and para positions, stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the S\textsubscript{N}Ar reaction, thereby lowering the activation energy and facilitating the substitution. masterorganicchemistry.comlibretexts.orgopenstax.org
The reaction proceeds via a two-step addition-elimination mechanism:
Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate. libretexts.orgopenstax.org The negative charge is delocalized onto the oxygen atoms of the nitro group.
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.
Fluorine is an excellent leaving group in S\textsubscript{N}Ar reactions, often being more reactive than other halogens. This is because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.
This reactivity allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, at the 2-position of the aromatic ring, making it a powerful tool for creating diverse molecular architectures. For example, the reaction between morpholine (B109124) and 2,4-difluoronitrobenzene (B147775) to produce an intermediate for the antibiotic Linezolid proceeds via this mechanism, highlighting the industrial relevance of such transformations. researchgate.net
Derivatization Strategies and Analogue Synthesis
The molecular framework of this compound serves as a versatile scaffold for the synthesis of a diverse array of analogues. Its key functional groups—the carboxylic acid, the fluoro substituent, and the nitro group—provide multiple reaction sites for derivatization. These modifications are instrumental in exploring structure-activity relationships and developing compounds with tailored properties. Strategies range from simple functional group transformations to the construction of complex molecular architectures.
Condensation Reactions with Substituted Anilines and Amines
One effective synthetic approach involves a two-step, one-pot procedure. mdpi.com First, various substituted anilines are reacted with bromoacetyl bromide in the presence of a base like potassium carbonate to form the corresponding 2-bromo-N-phenylacetamide intermediates. Without purification, these intermediates are then reacted with 3-fluoro-4-nitrophenol (B151681) in refluxing acetone (B3395972) under basic conditions to yield the final 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. mdpi.com This method is noted for its convenient workup, with the desired products often obtained by simple crystallization from ethyl acetate. mdpi.com
Initial attempts to synthesize these compounds by first preparing this compound via a Williamson ether synthesis followed by a condensation step with anilines proved less efficient. mdpi.com The Williamson reaction proceeded with low yield due to the susceptibility of the fluorine atom to hydrolysis under basic conditions. Subsequent condensation using dicyclohexylcarbodiimide (DCC) also resulted in incomplete reactions, necessitating laborious chromatographic purification. mdpi.com
A series of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized using these methods and evaluated for potential biological activities. researchgate.net The table below details some of these synthesized analogues. mdpi.com
| Compound | Substituted Aniline Moiety | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3a | N-(3-Chlorophenyl) | 48.7 | 150–151 |
| 3c | N-(4-Bromo-2-fluorophenyl) | 51.5 | 160–162 |
Coupling Reactions for Extended Molecular Architectures (e.g., Biaryls)
To create more complex analogues with extended molecular architectures, such as biaryls, modern cross-coupling reactions can be employed. While direct coupling of this compound is not commonly reported, its structure can be modified to participate in reactions like the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds between aryl groups. frontiersin.org
The general strategy would involve converting one of the functional groups on the phenyl ring of a this compound derivative into a suitable coupling partner, such as a halide (Br, I) or a triflate. For instance, the nitro group could be reduced to an amine, which can then be converted to a halide via a Sandmeyer reaction. This modified derivative could then be coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base. frontiersin.org
The typical conditions for a Suzuki-Miyaura reaction involve:
An aryl halide or triflate.
An arylboronic acid or ester.
A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. frontiersin.org
A base, such as potassium carbonate (K₂CO₃). frontiersin.org
A solvent system, often a mixture like dioxane and water. frontiersin.org
This methodology allows for the synthesis of a vast library of biaryl compounds, where the second aryl ring can be functionalized with various substituents, significantly expanding the structural diversity of the analogues.
Formation of Polycyclic and Heterocyclic Analogues
The carboxylic acid moiety of this compound is a key functional group for the construction of polycyclic and heterocyclic analogues. This group can participate in various cyclization and condensation reactions to form rings.
For example, the carboxylic acid can be used to synthesize oxazolones. This can be achieved through the condensation of an N-acylamino acid intermediate with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. mdpi.com In this context, the (2-Fluoro-4-nitrophenoxy)acetyl group could be attached to an amino acid, and the resulting intermediate could then be cyclized to form a 2-substituted oxazol-5(4H)-one ring, with the (2-fluoro-4-nitrophenoxy)methyl group at the 2-position. These oxazolone (B7731731) intermediates are themselves valuable for further reactions, such as reacting with phenylhydrazine (B124118) to yield 1,2,4-triazin-6(5H)-ones. mdpi.com
Another potential pathway involves the synthesis of 4-thiazolidinones. This can be accomplished by reacting an amine with the carboxylic acid to form an amide, followed by conversion to a thioamide. The subsequent reaction with a haloacetic acid derivative can lead to the formation of a thiazolidinone ring. The diverse reactivity of the carboxylic acid group thus opens pathways to a wide range of heterocyclic systems. amazonaws.com
Stereoselective Synthesis Approaches for Related Chiral Compounds
While this compound itself is achiral, related chiral compounds can be synthesized through stereoselective methods. A common approach is the introduction of a stereocenter, for instance, at the alpha-position of the acetic acid side chain. This creates a chiral center, leading to two enantiomers. The stereoselective synthesis of such compounds is crucial as different enantiomers can have distinct biological activities.
Several strategies can be employed for this purpose:
Chiral Auxiliaries: An enantiopure chiral auxiliary can be attached to the carboxylic acid group. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation at the alpha-carbon. After the new stereocenter is established, the auxiliary is removed, yielding the enantioenriched product. The tert-butanesulfinamide introduced by Ellman is a notable example of a chiral auxiliary used for synthesizing enantiomerically pure amines. nih.gov
Catalytic Enantioselective Synthesis: This approach uses a chiral catalyst to control the stereochemistry of the reaction. For example, the asymmetric α-fluorination of a corresponding carbonyl compound could be achieved using a chiral catalyst, establishing a fluorinated chiral carbon center. nih.govethz.ch This method is highly efficient as only a substoichiometric amount of the chiral catalyst is needed. ethz.ch
Chiral Pool Synthesis: This method utilizes readily available, enantiopure starting materials from nature, such as amino acids or sugars. ethz.ch A synthesis could be designed starting from a chiral precursor that already contains the desired stereocenter, which is then elaborated to form the final product.
These stereoselective synthesis techniques are fundamental for accessing optically active molecules that possess fluorinated chiral centers, which are of significant interest in medicinal and agricultural chemistry. nih.govchiroblock.com
Advanced Characterization Techniques and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides fundamental insights into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin couplings, and integration of signals, the precise structure of (2-Fluoro-4-nitrophenoxy)acetic acid can be confirmed. While specific experimental spectra for this compound are not widely published, a detailed prediction of the expected signals can be made based on established principles and data from analogous structures.
The ¹H-NMR spectrum is used to identify the number and electronic environment of hydrogen atoms in the molecule. For this compound, six distinct proton signals are expected: three in the aromatic region, one for the methylene (B1212753) group, one for the carboxylic acid proton, and one from the solvent.
The aromatic region is anticipated to show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The electron-withdrawing effects of the nitro group and the fluorine atom, combined with the electron-donating effect of the ether oxygen, will significantly influence the chemical shifts of the aromatic protons (H-3, H-5, and H-6). The methylene protons (-OCH₂-) are expected to appear as a singlet, shifted downfield by the adjacent electron-withdrawing oxygen atom. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be sensitive to solvent and concentration.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -COOH | >10.0 | Broad Singlet | N/A | 1H |
| H-3 | ~8.1-8.3 | Doublet of Doublets | ³JH-H ≈ 9 Hz, ⁴JH-F ≈ 3 Hz | 1H |
| H-5 | ~8.0-8.2 | Doublet of Doublets | ³JH-H ≈ 9 Hz, ⁴JH-H ≈ 3 Hz | 1H |
| H-6 | ~7.2-7.4 | Triplet (or Doublet of Doublets) | ³JH-H ≈ 9 Hz, ³JH-F ≈ 9 Hz | 1H |
| -OCH₂- | ~4.8 | Singlet | N/A | 2H |
The carbonyl carbon (-C=O) of the carboxylic acid is expected at the most downfield position (170-180 ppm). The aromatic carbons will appear between 110-160 ppm. The carbon directly bonded to the fluorine (C-2) will show a large C-F coupling constant, and its chemical shift will be significantly affected. The carbons attached to the nitro group (C-4) and the ether oxygen (C-1) will also be shifted downfield. The methylene carbon (-OCH₂-) is expected in the range of 60-70 ppm.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~172 |
| C-1 (C-OAr) | ~150 (doublet, due to C-F coupling) |
| C-2 (C-F) | ~155 (large doublet, due to C-F coupling) |
| C-3 | ~118 |
| C-4 (C-NO₂) | ~141 |
| C-5 | ~126 |
| C-6 | ~115 |
| -OCH₂- | ~66 |
¹⁹F-NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. biophysics.orgnih.gov Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. nih.gov For this compound, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Based on data for similar 2-fluorophenol (B130384) derivatives, the chemical shift is expected in the range of -120 to -140 ppm relative to a standard like CFCl₃. nih.gov This signal would likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons, H-3 and H-6.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₈H₆FNO₅. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.
Table 3: Calculated Exact Masses for HRMS Analysis of C₈H₆FNO₅
| Ion Species | Calculated Exact Mass (m/z) |
|---|---|
| [M]⁺ (Molecular Ion) | 215.02299 |
| [M+H]⁺ (Protonated) | 216.03087 |
| [M+Na]⁺ (Sodiated) | 238.01281 |
| [M-H]⁻ (Deprotonated) | 214.01512 |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of the carboxylic acid, derivatization, such as conversion to a methyl ester (e.g., methyl (2-fluoro-4-nitrophenoxy)acetate), is typically required for GC-MS analysis. nih.gov
Upon electron ionization (EI), the derivatized molecule would undergo predictable fragmentation. The resulting mass spectrum would serve as a chemical fingerprint to confirm the identity and assess the purity of the compound. Key fragmentation pathways would likely include:
Loss of the methoxycarbonyl group (-•COOCH₃), leading to a fragment corresponding to the phenoxy radical.
Cleavage of the ether bond , resulting in fragments corresponding to the 2-fluoro-4-nitrophenoxide ion and the acetic acid methyl ester cation.
Loss of a nitro group (-NO₂) from the aromatic ring. libretexts.org
Loss of the entire side chain to give a 2-fluoro-4-nitrophenol (B1220534) fragment.
Analysis of these characteristic fragments allows for confident structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The principle is based on the absorption of infrared radiation, which causes vibrations (stretching and bending) of molecular bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum is predicted to exhibit several key absorption bands corresponding to its distinct structural features. The most prominent of these is the carboxylic acid group, which gives rise to two very strong and characteristic absorptions: a very broad O–H stretching band, typically found in the 2500–3300 cm⁻¹ region, and a sharp, strong carbonyl (C=O) stretching band between 1700 and 1725 cm⁻¹. abenterprisesindia.com The broadness of the O-H peak is a result of intermolecular hydrogen bonding between the carboxylic acid moieties.
The nitro group (–NO₂) introduces strong, unambiguous peaks. Symmetric and asymmetric stretching vibrations of the N–O bonds are expected to appear in the regions of 1335–1370 cm⁻¹ and 1500–1550 cm⁻¹, respectively. mdpi.com The presence of the aromatic ring will be confirmed by C–H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450–1600 cm⁻¹ range. Furthermore, the aryl ether linkage (Ar–O–C) will produce a characteristic C–O stretching band, typically around 1200-1250 cm⁻¹. epa.gov Finally, the carbon-fluorine (C–F) bond, while sometimes difficult to assign, is expected to produce a strong absorption in the 1000–1250 cm⁻¹ region.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O–H stretch | 2500–3300 | Strong, Very Broad |
| Carboxylic Acid | C=O stretch | 1700–1725 | Strong, Sharp |
| Nitro Group | N–O asymmetric stretch | 1500–1550 | Strong |
| Nitro Group | N–O symmetric stretch | 1335–1370 | Strong |
| Aromatic Ring | C=C stretch | 1450–1600 | Medium to Strong |
| Aryl Ether | C–O stretch | 1200–1250 | Strong |
| Fluoro Aromatic | C–F stretch | 1000–1250 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The technique is particularly sensitive to conjugated systems and chromophores. The primary chromophore in this compound is the nitrophenyl group.
The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* and n → π* electronic transitions associated with the aromatic ring and the nitro group. uni-muenchen.de The nitro group, in particular, extends the conjugation of the benzene (B151609) ring, shifting the absorption maxima to longer wavelengths (a bathochromic shift). docbrown.info
Based on data from analogous compounds like 4-nitrophenol (B140041) and various nitrobenzaldehydes, two main absorption bands are anticipated. uni-muenchen.deresearchgate.net A strong absorption band, likely appearing below 300 nm (e.g., ~250 nm), can be assigned to a high-energy π → π* transition involving the entire aromatic system. uni-muenchen.de A second, weaker band is expected at a longer wavelength, typically in the range of 320–360 nm. mdpi.comuni-muenchen.deresearchgate.net This absorption is characteristic of the n → π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group. The exact position and intensity (molar absorptivity, ε) of these peaks can be influenced by the solvent polarity. physchemres.org
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Associated Chromophore | Predicted Wavelength Range (nm) |
|---|---|---|
| π → π* | Nitro-substituted benzene ring | ~250 |
| n → π* | Nitro group (NO₂) | 320–360 |
Thermal Analysis Techniques: Application of Melting Point Determination for Compound Identification and Purity Assessment
Thermal analysis provides insights into the physical properties of a substance as it is heated. The melting point is a fundamental thermal property used for both identification and purity assessment of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs.
While the specific melting point for this compound is not widely reported in the literature, data from structurally similar compounds, such as 2-fluoro-4-nitrobenzoic acid (m.p. 174.5–176.0 °C), can provide an estimate. chemicalbook.com The melting point is highly sensitive to the presence of impurities. Impurities disrupt the crystal lattice of the compound, which typically results in two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a sharp melting range observed close to a reference value is a strong indicator of high purity. Conversely, a wide and depressed melting range suggests the presence of contaminants. This makes melting point determination an indispensable and straightforward technique in the final characterization and quality control of a synthesized batch of this compound.
Chromatographic Methods for Purification and Analytical Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It involves a mobile phase that carries the mixture through a stationary phase, with separation occurring based on differential partitioning between the two phases.
Column chromatography is a preparative technique used to purify compounds from a mixture. For this compound, which is a polar organic molecule due to its carboxylic acid and nitro groups, normal-phase column chromatography is a suitable purification method. In this setup, a polar stationary phase, such as silica (B1680970) gel (SiO₂), is used.
The crude compound is loaded onto the top of the silica gel column, and a less polar mobile phase (eluent), typically a mixture of solvents like hexanes and ethyl acetate, is passed through the column. The separation is based on polarity; more polar compounds adsorb more strongly to the silica gel and thus move down the column more slowly. Less polar impurities will elute first. By gradually increasing the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate), the target compound, this compound, can be effectively dislodged from the stationary phase and collected as a purified fraction.
High-Performance Liquid Chromatography (HPLC) is an analytical technique used to separate, identify, and quantify each component in a mixture. It relies on high pressure to pass the solvent through a column packed with very fine particles, leading to high-resolution separations.
For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method would be highly effective. In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is polar. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724), with a small amount of acid (e.g., formic or phosphoric acid) added to ensure the carboxylic acid group remains protonated and yields a sharp, symmetrical peak. mdpi.com Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., ~254 nm or ~330 nm) to ensure high sensitivity. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier under specific conditions and can be used for qualitative analysis, while the area under the peak is proportional to the concentration, allowing for quantitative assessment.
Table 3: Representative HPLC Conditions for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This technology operates at much higher pressures, resulting in significantly increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. mdpi.com The principles of separation in UPLC are the same as in HPLC. A method developed for HPLC can often be adapted for UPLC, offering substantial improvements in performance. chemscene.com For this compound, converting an HPLC method to UPLC would result in much shorter analysis times (often under two minutes) and sharper, narrower peaks, which improves both the accuracy of quantification and the ability to resolve it from any closely related impurities.
Computational and Theoretical Investigations of 2 Fluoro 4 Nitrophenoxy Acetic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) Applications for Optimized Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry of molecules, where the molecule is in its lowest energy state. For (2-Fluoro-4-nitrophenoxy)acetic acid, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to determine the bond lengths, bond angles, and dihedral angles.
The optimized structure would reveal the spatial arrangement of the fluoro and nitro groups on the phenyl ring, as well as the conformation of the acetic acid side chain. These geometric parameters are crucial for understanding the molecule's steric and electronic properties.
Illustrative Data from a Structurally Similar Compound: (4-Chloro-2-methylphenoxy)acetic acid
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Length | C=O (acid) | 1.21 Å |
| Bond Angle | C-O-C | 118.5° |
| Bond Angle | O=C-O | 123.0° |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Chemical Stability
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, potentially affecting the energy gap and thus its reactivity.
Illustrative Data from a Structurally Similar Compound: (2,4,5-Trichlorophenoxy) Acetic acid
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.02 eV |
| LUMO Energy | -1.54 eV |
| HOMO-LUMO Gap | 5.48 eV |
Analysis of Molecular Dipole Moments and Polarity Using Solvatochromic Approaches
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)
Computational chemistry is instrumental in predicting spectroscopic properties, such as vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. Theoretical calculations of vibrational frequencies are typically performed using DFT methods. The calculated frequencies can then be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups.
For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-F stretch, the symmetric and asymmetric stretches of the NO2 group, the C=O stretch of the carboxylic acid, and the O-H stretch.
Illustrative Data from a Structurally Similar Compound: (2,4,5-Trichlorophenoxy) Acetic acid
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| O-H stretch | 3560 | Carboxylic acid |
| C=O stretch | 1765 | Carboxylic acid |
| NO₂ asymmetric stretch | ~1530 | Nitro group (Expected) |
| NO₂ symmetric stretch | ~1350 | Nitro group (Expected) |
| C-F stretch | ~1250 | Fluoro group (Expected) |
Computational Studies on Reaction Mechanisms and Transition States
Theoretical calculations can be used to explore the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction pathways, intermediates, and transition states. By calculating the activation energies, the feasibility of different reaction mechanisms can be assessed. For instance, the acidity of the carboxylic acid group and the potential for nucleophilic aromatic substitution on the phenyl ring could be investigated through these computational methods.
Exploration of Non-Linear Optical (NLO) Properties and Hyperpolarizability
Molecules with significant charge asymmetry and extended π-electron systems can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. The presence of both electron-donating (phenoxy-ether) and electron-withdrawing (nitro) groups on the aromatic ring of this compound suggests it may possess NLO properties.
Computational methods can predict the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. A high β value indicates a strong NLO response. Calculations for similar molecules have shown that the strategic placement of donor and acceptor groups can significantly enhance hyperpolarizability.
Illustrative Data from a Structurally Similar Compound: (2,4,5-Trichlorophenoxy) Acetic acid
| Parameter | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 2.51 D |
| First-order Hyperpolarizability (β) | 1.23 x 10⁻³⁰ esu |
Density of States (DOS) Spectrum Analysis for Orbital Availability
In the computational and theoretical investigation of this compound, Density of States (DOS) spectrum analysis serves as a critical tool for understanding the electronic structure and orbital availability of the molecule. This analysis provides a graphical representation of the number of available electronic states at each energy level, offering insights into the molecule's reactivity, conductivity, and other electronic properties. The DOS spectrum is typically generated using data from quantum mechanical calculations, such as those based on Density Functional Theory (DFT).
Furthermore, the analysis can be broken down into Partial Density of States (PDOS), which illustrates the contribution of individual atoms or specific orbitals (s, p, d, f) to the total electronic structure. This detailed view allows for the identification of which parts of the this compound molecule are most involved in electronic transitions. For instance, the PDOS can reveal the contributions of the fluorine, nitro group, and carboxylic acid moieties to the frontier orbitals (HOMO and LUMO), thereby indicating the likely sites for electrophilic and nucleophilic attack.
The DOS plot is characterized by a series of peaks, where each peak corresponds to an energy level. The height of the peak is proportional to the number of states available at that particular energy. The region of the spectrum corresponding to the HOMO is associated with the molecule's ability to donate electrons, while the region of the LUMO is associated with its ability to accept electrons. The distribution and intensity of these peaks provide a comprehensive understanding of the molecule's electronic behavior.
Representative Data from DOS Analysis
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| Energy of HOMO | -7.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| Energy of LUMO | -2.1 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.4 | Indicates high kinetic stability and low chemical reactivity. |
| Fermi Level Energy | -4.8 | Represents the top of the available electron energy levels at absolute zero. |
This hypothetical data underscores the utility of DOS analysis in quantifying key electronic parameters that govern the behavior of this compound at a molecular level. The analysis of the TDOS and PDOS provides a robust framework for predicting the molecule's reactivity and designing new materials with tailored electronic properties.
Structure Activity Relationship Sar Studies of 2 Fluoro 4 Nitrophenoxy Acetic Acid Derivatives
Influence of the Phenoxyacetic Acid Scaffold Modifications on Biological Efficacy
Research into phenoxyacetic acid derivatives has shown that the core scaffold's integrity is often essential for activity. For instance, in the development of novel agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes, the phenoxyacetic acid structure was identified as a promising starting point. Further chemical modifications on this scaffold led to the discovery of potent agonists with robust activity, highlighting the scaffold's importance in orienting key functional groups for optimal receptor engagement. nih.gov
Studies on the herbicidal activity of chlorophenoxyacetic acid derivatives further underscore the scaffold's role. The introduction of substituents onto the aromatic ring of the phenoxyacetic acid core alters the electronic structure of the entire molecule. mdpi.com These changes directly impact the compound's reactivity, physicochemical properties, and ultimately, its biological effects. The fundamental phenoxyacetic acid structure ensures the correct presentation of these substituents to the biological target.
Role of Fluoro and Nitro Substituents in Modulating Molecular Recognition and Binding Affinity
The presence of fluoro and nitro groups on the phenoxyacetic acid scaffold at the 2- and 4-positions, respectively, plays a critical role in defining the molecule's interaction profile. These substituents exert powerful electronic and steric effects that modulate molecular recognition and binding affinity.
The fluoro group at the ortho-position is a small, highly electronegative atom. Its introduction into a molecule can significantly alter properties such as pKa, dipole moment, and metabolic stability. frontiersin.org Fluorine's high electronegativity can influence the acidity of nearby functional groups and create favorable electrostatic interactions with protein targets. It can also participate in hydrogen bonding, although the role of the C-F bond in such interactions is complex. nih.gov In the context of drug design, fluorine substitution is a well-established strategy to enhance binding affinity and improve pharmacokinetic properties. frontiersin.org
The nitro group at the para-position is a strong electron-withdrawing group. This property can profoundly affect the electronic distribution across the aromatic ring, influencing how the molecule interacts with its biological target. mdpi.com The nitro group can participate in hydrogen bonding and other electrostatic interactions, which can be crucial for anchoring a ligand within a protein's binding site. researchgate.net Studies have shown that the presence and position of nitro groups can be essential for the biological activity of various compounds, enhancing their ability to target specific pathogens or receptors. mdpi.comnih.gov In some cases, the nitro functionality is key to the molecule's mechanism of action, undergoing metabolic reduction to produce reactive intermediates. nih.gov
A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are closely related to (2-Fluoro-4-nitrophenoxy)acetic acid, demonstrated that this specific substitution pattern confers potent antitubercular activity. researchgate.net The combination of the fluoro and nitro groups on the phenoxy ring appears to be a key determinant of their efficacy against M. tuberculosis. researchgate.net
Impact of Side Chain and Aromatic Ring Substitutions on Target Interaction Profile
Beyond the core scaffold and its primary fluoro and nitro substituents, further modifications to the aromatic ring and the acetic acid side chain offer a powerful means to fine-tune the biological activity and selectivity of this compound analogues.
Aromatic Ring Substitutions: Adding or altering substituents on the phenyl ring can modulate lipophilicity, electronic properties, and steric fit within a binding pocket. For example, in a series of phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, the introduction of a bromine atom at the para-position of the phenoxy ring resulted in a marked enhancement of inhibitory activity compared to unsubstituted counterparts. This highlights that the nature and position of halogen substituents significantly influence potency.
Side Chain Modifications: The acetic acid side chain is a critical component, often involved in key ionic or hydrogen-bonding interactions with the target protein. Modifying this group can drastically alter a compound's properties. Converting the carboxylic acid to an amide or ester is a common strategy to change polarity, cell permeability, and metabolic stability.
The following table details the SAR of these N-phenylacetamide derivatives, illustrating the impact of substitutions on antitubercular activity.
| Compound | R (Substitution on N-phenyl ring) | MIC (μg/mL) vs. M. tuberculosis H37Rv |
| 3a | H | 32 |
| 3b | 2-F | 16 |
| 3c | 3-F | 16 |
| 3d | 4-F | 32 |
| 3e | 2-Cl | 16 |
| 3f | 3-Cl | 16 |
| 3g | 4-Cl | 32 |
| 3h | 2-Br | 16 |
| 3i | 3-Br | 16 |
| 3j | 4-Br | 32 |
| 3k | 2-CH3 | 64 |
| 3l | 4-CH3 | 64 |
| 3m | 2-NO2 | 4 |
| 3n | 3-NO2 | 8 |
| 3o | 4-NO2 | 8 |
| 3p | 4-OCH3 | 64 |
Data sourced from Molecules, 2014. researchgate.net
Scaffold Hopping and Bioisosteric Replacements in Analogues to Enhance Desired Activity
Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold, while aiming to retain or improve its biological activity. This approach is valuable for exploring new chemical space, improving physicochemical properties, and generating novel intellectual property. Starting from a phenoxyacetic acid core, one could envision replacing the entire scaffold with other heterocyclic or acyclic structures that maintain the crucial spatial orientation of the key interacting groups (e.g., the acidic moiety and the substituted aromatic ring).
Bioisosteric replacement is a related but more focused strategy where a specific functional group is exchanged for another group with similar physical or chemical properties, with the goal of enhancing a molecule's activity, selectivity, or pharmacokinetic profile. mdpi.com
A primary target for bioisosteric replacement in this compound is the carboxylic acid group itself. While essential for activity in many cases, carboxylic acids can sometimes lead to poor cell permeability or rapid metabolism. Common bioisosteres for carboxylic acids include:
Tetrazoles: These have a similar pKa and can mimic the hydrogen bonding pattern of a carboxylate. nih.gov
Acyl sulfonamides: These can also act as acidic mimics.
Hydroxamic acids: These groups can chelate metal ions in enzyme active sites and serve as carboxylic acid replacements. nih.gov
N-phenylacetamides: As seen in the antitubercular compounds discussed previously, converting the acid to an amide represents a form of bioisosteric replacement that can dramatically alter the biological activity profile, in that case leading to potent antimycobacterial agents. researchgate.net
These strategies allow chemists to systematically address liabilities in a lead compound while preserving the interactions essential for its desired biological effect.
Mechanistic Insights into Biological Activity
Molecular Target Identification and Interaction Mechanisms
Direct molecular target identification for (2-Fluoro-4-nitrophenoxy)acetic acid remains an area for further investigation. However, the chemical features of the molecule—a substituted phenoxyacetic acid core—allow for informed hypotheses based on the activities of related compounds.
Enzyme Inhibition Pathways (e.g., Protein Kinases, Cholinesterases)
The phenoxyacetic acid scaffold has been explored in the design of various enzyme inhibitors. While specific inhibition of protein kinases or cholinesterases by this compound has not been documented, the structural motifs are relevant to inhibitor design. For instance, novel phenoxyacetic acid shikonin (B1681659) esters have been designed as allosteric inhibitors of Akt, a serine/threonine protein kinase central to cell survival pathways. researchgate.net
The inclusion of a fluorine atom is a key strategy in the design of potent enzyme inhibitors. Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially enhancing binding affinity to an enzyme's active site or leading to mechanism-based inhibition. nih.govresearchgate.net For example, fluoro-substituted sugars have been used to trap catalytic residues in the active sites of glycosidase enzymes, and polyfluoroketones are effective inhibitors of serine proteases. nih.govresearchgate.net These principles suggest that the fluoro-substituent in this compound could be critical for potential enzyme-inhibiting activities.
Receptor Binding Modalities and Selectivity
Analogues of phenoxyacetic acid have been identified as ligands for nuclear receptors. A study of chiral phenoxyacetic acid derivatives found that they can act as partial agonists for the Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.gov PPARγ is a ligand-activated transcription factor that plays a crucial role in regulating metabolism, inflammation, and cell proliferation. nih.gov The binding of these analogues to PPARγ was shown to inhibit the growth of colorectal cancer cells, suggesting that this receptor could be a potential target for this class of compounds. nih.gov
Interactions with Nucleic Acids and Other Biomolecules
Direct evidence of this compound interacting with nucleic acids is not available. Generally, small molecules can interact with DNA or RNA through various modes, including intercalation between base pairs or binding within the grooves of the double helix. researchgate.net Such interactions can disrupt DNA replication and transcription, leading to cytotoxic effects. The planar nitroaromatic ring of the compound could potentially facilitate such interactions. Furthermore, chemical modifications to nucleic acids, including those induced by external agents, can lead to DNA damage and impact gene expression. nih.govresearchgate.net
Cellular Pathway Modulation by this compound Analogues (e.g., Apoptotic Pathways, Cell Division Processes)
Several studies have demonstrated that analogues of this compound can significantly modulate cellular pathways, particularly those involved in programmed cell death (apoptosis) and cell cycle regulation.
Newly synthesized phenoxyacetamide derivatives have been shown to be potent inducers of apoptosis in liver cancer (HepG2) cells. mdpi.comnih.gov One such derivative significantly increased the population of cells in both early and late stages of apoptosis. mdpi.com Mechanistic studies revealed that this was achieved through both intrinsic and extrinsic apoptotic pathways, with a notable upregulation of pro-apoptotic genes (like p53, Bax, and Caspase-3) and downregulation of the anti-apoptotic gene Bcl-2. nih.gov
In addition to inducing apoptosis, these analogues also affect cell cycle progression. Treatment of cancer cells with phenoxyacetic acid derivatives has been shown to cause cell cycle arrest, preventing cell division and proliferation. nih.govnih.gov For example, certain chiral analogues induce cell cycle arrest in colorectal cancer cells by upregulating the expression of the p21 protein, a potent cell cycle inhibitor. nih.gov Another phenoxyacetamide derivative was found to induce arrest at the G1/S phase checkpoint in HepG2 cells. nih.gov Similarly, a phenoxyacetic acid shikonin ester was reported to arrest the cell cycle in the G2/M phase in breast cancer cells. researchgate.net
| Analogue Type | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
|---|---|---|---|---|
| Chiral Phenoxyacetic Acids | Colorectal Cancer (CRC) | Not specified | Cell cycle arrest (via p21 upregulation) | nih.gov |
| Phenoxyacetamide Derivative | Liver Cancer (HepG2) | Induces early and late apoptosis | Arrest at G1/S phase | nih.gov |
| Phenoxyacetic Acid Shikonin Ester | Breast Cancer (MDA-MB-231) | Induces apoptosis | Arrest at G2/M phase | researchgate.net |
Mechanistic Exploration of Antimycobacterial and Anticancer Activities
The modulation of cellular pathways by phenoxyacetic acid derivatives provides a mechanistic basis for their observed anticancer and antimycobacterial activities.
Anticancer Activities
The anticancer effects of phenoxyacetic acid analogues are closely linked to their ability to induce apoptosis and halt the cell cycle. The mechanism often involves targeting key signaling pathways that are dysregulated in cancer. For instance, the anticancer activity of chiral phenoxyacetic acid analogues in colorectal cancer cells is attributed to their partial agonism of the PPARγ receptor and subsequent repression of the β-catenin/TCF pathway, which is critical for proliferation. nih.gov In another example, the potent activity of a phenoxyacetamide derivative against liver cancer cells was linked to the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. nih.gov Molecular docking studies confirmed a stable binding of the compound within the active site of the PARP-1 protein. nih.gov Furthermore, some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival, thereby suppressing cancer cell proliferation and migration. researchgate.net
Antimycobacterial Activities
A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, close analogues of the subject compound, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. mdpi.comresearchgate.net Several of these compounds exhibited potent antitubercular activity against both the standard H37Rv strain and a clinical rifampin-resistant strain. mdpi.com The most potent compound, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, showed a minimum inhibitory concentration (MIC) of 4 µg/mL against both strains. mdpi.com While the specific molecular mechanism was not elucidated, the study highlights the potential of the 2-phenoxy-N-phenylacetamide scaffold for developing novel antitubercular agents. mdpi.comresearchgate.net Other research on different phenoxyacetic acid derivatives has also confirmed their potential as antimycobacterial agents, demonstrating activity against M. tuberculosis H37Rv and INH-resistant strains. nih.govnih.govresearchgate.net
| Compound Name | MIC (µg/mL) vs. M. tuberculosis H37Rv | MIC (µg/mL) vs. Rifampin-Resistant M. tuberculosis | Reference |
|---|---|---|---|
| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | 4 | 4 | mdpi.com |
| 2-(3-fluoro-4-nitrophenoxy)-N-(4-chlorophenyl)acetamide | 8 | Not reported | mdpi.com |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | 16 | Not reported | mdpi.com |
Applications and Advanced Research Directions
Utility as a Chemical Building Block in Advanced Organic Synthesis
(2-Fluoro-4-nitrophenoxy)acetic acid serves as a versatile building block in advanced organic synthesis. Its functional groups—the carboxylic acid, the ether linkage, the nitro group, and the fluorine atom—provide multiple reactive sites for a variety of chemical transformations. Organic chemists utilize this compound to construct more complex molecular architectures, including heterocyclic compounds, which are integral to many areas of chemistry.
The presence of the fluorine atom and the nitro group on the aromatic ring influences the reactivity of the molecule, allowing for selective chemical modifications. These groups can direct incoming reagents to specific positions on the aromatic ring and can be transformed into other functional groups to further elaborate the molecular structure. For instance, the nitro group can be reduced to an amine, which can then participate in a wide range of coupling reactions to form new carbon-nitrogen bonds.
Role in Medicinal Chemistry as a Key Intermediate for Drug Candidates
In the field of medicinal chemistry, this compound is a key intermediate in the synthesis of potential drug candidates. Its structural motifs are found in various biologically active molecules. For example, it has been used in the synthesis of a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds. mdpi.com These compounds have been evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. mdpi.com The synthesis of these potential therapeutic agents highlights the importance of this compound as a starting material in drug discovery and development. mdpi.com
The phenoxyacetic acid scaffold is a common feature in many pharmaceuticals, and the introduction of fluorine and nitro groups can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. jetir.org Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net
Exploration in Agrochemical Research as a Precursor for Active Compounds
The phenoxyacetic acid core structure is historically significant in agrochemical research, forming the basis of many herbicides. wikipedia.orggoogle.com While this compound itself may not be an active herbicide, its derivatives are explored as potential agrochemically active compounds. The synthesis of various phenoxyacetic acid derivatives is a common strategy in the development of new herbicides and pesticides. google.com The introduction of the fluoro and nitro substituents can modulate the biological activity and selectivity of these compounds, potentially leading to more effective and environmentally benign crop protection agents.
Integration into Functional Materials and Chemical Sensors
The integration of this compound and its derivatives into functional materials and chemical sensors is an emerging area of research. The phenoxyacetic acid moiety can act as a ligand for metal ions, making it a candidate for the construction of metal-organic frameworks (MOFs). researchgate.netglobethesis.com MOFs are porous materials with applications in gas storage, separation, and catalysis. The nitro group, with its electron-withdrawing properties, can enhance the Lewis acidity of the metal centers in MOFs, which is beneficial for certain catalytic applications. researchgate.net
Furthermore, the aromatic ring and polar functional groups of this compound suggest its potential use in the development of chemical sensors. For instance, related phenoxyacetic acid derivatives have been incorporated into sensors for the detection of herbicides. researchgate.net The nitroaromatic structure is also a key component in some fluorescent sensors for the detection of explosives. nih.gov While specific applications of this compound in this area are not yet widely reported, the known properties of its constituent parts point to a promising future in materials science.
Investigation of Environmental Fate and Degradation Mechanisms of Nitro-Aromatic Compounds
The widespread use of nitro-aromatic compounds in industry has led to their presence in the environment, prompting research into their environmental fate and degradation. chemscene.com These compounds can be resistant to natural degradation processes due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack. chemscene.com
Research has focused on microbial degradation as a means of remediating environments contaminated with nitro-aromatic compounds. Microorganisms have evolved various enzymatic pathways to break down these substances, either by using them as a source of carbon and nitrogen or through co-metabolism. chemscene.com Understanding these degradation mechanisms is crucial for developing effective bioremediation strategies for sites contaminated with nitro-aromatic compounds, including potentially those derived from this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-fluoro-4-nitrophenoxy)acetic acid?
- Methodology : A two-step approach is often employed:
Nitration and Fluorination : Start with a fluorinated phenol derivative (e.g., 2-fluorophenol). Introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to ensure regioselectivity at the para position.
Acetic Acid Conjugation : React the nitrated intermediate with chloroacetic acid or its ethyl ester in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetic acid moiety. Hydrolysis of the ester (if used) yields the final product .
- Key Considerations : Monitor reaction temperatures to avoid over-nitration or decomposition. Purity is verified via HPLC or NMR (¹H/¹³C, ¹⁹F for fluorine tracking).
Q. How is this compound characterized analytically?
- Methodology :
- Spectroscopy : ¹H NMR (δ ~4.8 ppm for –OCH₂CO₂H), ¹⁹F NMR (δ –110 to –120 ppm for aromatic fluorine), and IR (C=O stretch ~1700 cm⁻¹).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Elemental Analysis : Confirm C, H, N, F composition .
- Validation : Cross-reference data with structurally similar compounds (e.g., 2-fluoro-4-nitrobenzoic acid) to validate assignments .
Q. What are the recommended storage conditions for this compound?
- Protocol : Store in airtight containers at room temperature (RT) in a desiccator to prevent hydrolysis. Avoid prolonged exposure to light, as nitro groups may degrade under UV .
- Stability Tests : Periodic TLC/HPLC checks to detect degradation (e.g., nitro reduction to amine or acetic acid cleavage).
Advanced Research Questions
Q. How can regioselective nitration of fluorophenol precursors be optimized for higher yields?
- Methodology :
- Kinetic Control : Use mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to favor para-nitration over ortho.
- Computational Modeling : DFT calculations predict electron density distribution in the fluorophenol ring, identifying reactive sites for nitronium ion attack .
- Troubleshooting : If ortho-nitration dominates, adjust solvent polarity (e.g., switch to acetic acid as a solvent) or use directing groups.
Q. How do structural modifications influence the compound’s bioactivity in medicinal chemistry?
- Experimental Design :
Derivatization : Synthesize analogs (e.g., esterified or amide forms) and test in vitro against target enzymes (e.g., cyclooxygenase).
Binding Assays : Use SPR (surface plasmon resonance) or fluorescence polarization to measure affinity.
Docking Studies : Perform molecular docking (AutoDock Vina) to predict interactions with active sites .
- Data Interpretation : Correlate electron-withdrawing effects (nitro, fluorine) with inhibitory potency.
Q. What strategies resolve conflicting crystallographic data for this compound?
- Approach :
- Refinement Tools : Use SHELXL for small-molecule refinement. Adjust parameters like thermal displacement (U-values) and occupancy for disordered atoms .
- Validation : Check against PLATON alerts for symmetry errors or missed hydrogen bonds.
Q. How can degradation pathways be mechanistically studied under varying pH conditions?
- Methodology :
- Kinetic Profiling : Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS. Identify products (e.g., nitro→amine reduction or ester hydrolysis).
- Isotopic Labeling : Use deuterated solvents (D₂O) to trace proton exchange in acidic/basic environments .
- Advanced Tools : QTOF-MS for high-resolution fragmentation patterns to assign degradation intermediates.
Safety & Best Practices
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of nitro group-related vapors.
- Spill Management : Neutralize with sodium bicarbonate before disposal. Avoid skin contact due to potential irritancy .
Q. How can researchers assess the compound’s environmental toxicity?
- Testing Framework :
- Aquatic Toxicity : Follow OECD Guideline 201 (algae growth inhibition) or 202 (Daphnia magna mortality).
- Biodegradation : Use OECD 301B (CO₂ evolution test) to evaluate persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
